Enduracidin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYWPHBUMZRLPO-JDCCHMEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C108H140Cl2N26O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

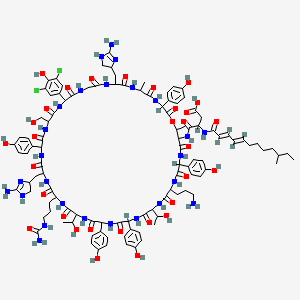

Enduracidin A chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Enduracidin A

Abstract

This compound is a potent lipodepsipeptide antibiotic isolated from Streptomyces fungicidicus. It exhibits significant activity against a range of Gram-positive bacteria, including resistant strains. Its complex molecular architecture, characterized by a 17-amino acid macrocycle, a depsipeptide bond, a lipid tail, and several non-proteinogenic and D-configured amino acids, has been a subject of extensive study. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound, including spectroscopic data, detailed experimental protocols for its structural elucidation, and visual diagrams of its key features and analytical workflows.

Chemical Structure

This compound is a cyclic lipodepsipeptide antibiotic.[1][2] Its structure is composed of a seventeen-amino acid peptide core, which is cyclized via an ester linkage (depsipeptide bond) between the C-terminal carboxyl group of Alanine (Ala¹⁷) and the hydroxyl group of a Threonine (Thr) residue.[1] Covalently attached to the N-terminal amino acid is a fatty acid side chain. The congeners, this compound and B, differ in this lipid moiety.

The peptide backbone is notable for its inclusion of several unusual, non-proteinogenic amino acids, namely 4-hydroxyphenylglycine (Hpg) and the rare cyclic guanidino amino acid, enduracididine (End).[3]

Molecular Formula: C₁₀₇H₁₃₈Cl₂N₂₆O₃₁

Constituent Amino Acids

The primary structure of this compound comprises the following 17 amino acid residues. The sequence and composition have been determined through a combination of chemical degradation and extensive NMR spectroscopic analysis.[2]

-

Aspartic acid (Asp)

-

Threonine (Thr) - 2 residues

-

Serine (Ser) - 2 residues

-

Glycine (Gly)

-

Alanine (Ala) - 2 residues

-

Valine (Val)

-

Phenylalanine (Phe)

-

Citrulline (Cit)

-

4-Hydroxyphenylglycine (Hpg) - 4 residues

-

Enduracididine (End) - 2 residues

Stereochemistry

A defining feature of this compound is its complex stereochemistry. Analysis of its biosynthetic gene cluster and degradation studies have revealed that the molecule contains a significant number of D-configured amino acids.[3] Out of the 17 amino acid residues, seven are present in the D-configuration.[3] This high prevalence of D-amino acids is believed to contribute to the molecule's stability against proteolytic degradation and its potent biological activity.

The biosynthesis of these D-amino acids is particularly noteworthy. The non-ribosomal peptide synthetase (NRPS) machinery responsible for assembling Enduracidin lacks traditional epimerization (E) domains. Instead, it possesses a unique subset of condensation (C) domains that catalyze both peptide bond formation and the epimerization of the preceding L-amino acid to its D-form.[3]

The rare amino acid enduracididine, which contains two stereocenters, exists in this compound as L-allo-enduracididine.[4]

Table 1: Amino Acid Composition and Stereochemistry of this compound

| Residue Position | Amino Acid | Abbreviation | Stereochemistry |

| 1 | Aspartic acid | Asp | D |

| 2 | Threonine | Thr | D |

| 3 | 4-Hydroxyphenylglycine | Hpg | D |

| 4 | Serine | Ser | D |

| 5 | 4-Hydroxyphenylglycine | Hpg | L |

| 6 | Alanine | Ala | D |

| 7 | 4-Hydroxyphenylglycine | Hpg | L |

| 8 | Threonine | Thr | L |

| 9 | Citrulline | Cit | L |

| 10 | Enduracididine | End | L-allo |

| 11 | 4-Hydroxyphenylglycine | Hpg | L |

| 12 | Serine | Ser | D |

| 13 | Valine | Val | L |

| 14 | Glycine | Gly | N/A |

| 15 | Enduracididine | End | L-allo |

| 16 | Phenylalanine | Phe | D |

| 17 | Alanine | Ala | L |

Spectroscopic and Analytical Data

The structure of this compound was elucidated using a combination of mass spectrometry and advanced NMR techniques.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the intact molecule. Tandem mass spectrometry (MS/MS) is employed for sequencing the peptide. Collision-induced dissociation (CID) of the protonated molecular ion generates a series of fragment ions, primarily b- and y-type ions, from which the amino acid sequence can be deduced.

Table 2: Representative MS/MS Fragmentation Data for Peptide Sequencing

| Ion Type | Description | Typical Observation in Enduracidin Analysis |

| [M+H]⁺ | Protonated molecular ion | Provides the molecular weight of the entire lipopeptide. |

| b-ions | N-terminal fragments resulting from cleavage of the amide bond. | A series of b-ions helps to read the amino acid sequence starting from the N-terminus (lipid tail end). |

| y-ions | C-terminal fragments resulting from cleavage of the amide bond. | A series of y-ions helps to confirm the sequence starting from the C-terminus (Ala¹⁷). |

| Neutral Loss | Loss of small molecules like H₂O or NH₃ from fragment ions. | Frequently observed from residues like Ser, Thr, and Asp, aiding in their identification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the primary structure, stereochemistry, and the three-dimensional solution structure of this compound was accomplished through a suite of NMR experiments.[2] These include:

-

1D ¹H NMR: To identify proton signals and their chemical environments.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue's spin system.

-

2D TOCSY (Total Correlation Spectroscopy): To connect all protons within a single amino acid residue spin system, facilitating residue identification.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for determining the peptide sequence and the 3D conformation.[2]

-

¹H-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): To assign the chemical shifts of carbon atoms by correlating them to their attached protons.

Table 3: Representative ¹H NMR Chemical Shifts for Key Residues

| Amino Acid Residue | Proton | Representative Chemical Shift (ppm) in DMSO-d₆ |

| Enduracididine (End) | α-H | ~4.1 - 4.3 |

| β-H | ~1.8 - 2.1 | |

| γ-H | ~3.5 - 3.7 | |

| 4-H-phenylglycine (Hpg) | α-H | ~5.2 - 5.4 |

| Aromatic H | ~6.7 (d) and ~7.2 (d) | |

| Fatty Acid Chain | Terminal CH₃ | ~0.85 (t) |

| Methylene (CH₂) | ~1.2 - 1.5 (br) |

Note: These are approximate values; exact shifts depend on the residue's position in the sequence and the local conformation.

Experimental Protocols

The following section outlines the key methodologies used for the isolation and structural characterization of this compound.

Isolation and Purification of this compound

-

Fermentation: Streptomyces fungicidicus is cultured in a suitable production medium under aerobic conditions for several days to allow for antibiotic production.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. Enduracidin is extracted from the mycelial cake using an organic solvent such as methanol or acetone.

-

Purification: The crude extract is concentrated and subjected to multiple rounds of chromatography. A typical scheme involves silica gel column chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]

Amino Acid Stereochemical Analysis via Advanced Marfey's Method

This protocol is a standard method for determining the absolute stereochemistry of amino acids from a peptide hydrolysate.[1][4]

-

Acid Hydrolysis: A pure sample of this compound (~100 µg) is completely hydrolyzed into its constituent amino acids by heating in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Derivatization: The dried hydrolysate is dissolved in a bicarbonate buffer. It is then reacted with a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) at 40°C for 1 hour. This reagent attaches to the primary amine of each amino acid.

-

Quenching: The reaction is quenched by the addition of 1 N HCl.

-

HPLC Analysis: The resulting mixture of L-FDAA-derivatized amino acids is analyzed by RP-HPLC.

-

Comparison: The retention times of the derivatized amino acids from the hydrolysate are compared to those of authentic L- and D-amino acid standards that have been derivatized with L-FDAA in parallel. The L-amino acid derivatives elute earlier than the corresponding D-amino acid derivatives, allowing for unambiguous stereochemical assignment.

Visualizations

// Edges edge [ color = "#202124"; penwidth = 1.5; ];

Lipid_Tail -> N_Terminus [label="Amide Bond"]; N_Terminus -> Peptide_Backbone [label="Peptide Bonds"]; Peptide_Backbone -> C_Terminus [label="Peptide Bonds"]; C_Terminus -> Depsipeptide_Linkage [label="Forms Ester"]; Depsipeptide_Linkage -> Peptide_Backbone [label="Cyclizes onto Thr-OH"]; } dot Caption: Fig. 1: Key Structural Features of this compound.

// Nodes Start [ label = "Purified this compound Sample"; fillcolor = "#4285F4"; fontcolor = "#FFFFFF"; ]; Hydrolysis [ label = "Complete Acid Hydrolysis\n(6N HCl, 110°C, 24h)"; fillcolor = "#34A853"; fontcolor = "#FFFFFF"; ]; Mixture [ label = "Free Amino Acid Mixture\n(L and D isomers)"; fillcolor = "#FBBC05"; fontcolor = "#202124"; ]; Derivatization [ label = "Derivatization with Marfey's Reagent\n(L-FDAA)"; fillcolor = "#34A853"; fontcolor = "#FFFFFF"; ]; Diastereomers [ label = "Diastereomeric Mixture\n(L-AA-L-FDAA and D-AA-L-FDAA)"; fillcolor = "#FBBC05"; fontcolor = "#202124"; ]; HPLC [ label = "RP-HPLC Separation"; fillcolor = "#34A853"; fontcolor = "#FFFFFF"; ]; Comparison [ label = "Compare Retention Times\nvs. Authentic Standards"; fillcolor = "#EA4335"; fontcolor = "#FFFFFF"; ]; Result [ label = "Unambiguous Stereochemical\nAssignment"; fillcolor = "#4285F4"; fontcolor = "#FFFFFF"; ];

// Edges edge [ color = "#202124"; penwidth = 1.5; ];

Start -> Hydrolysis; Hydrolysis -> Mixture; Mixture -> Derivatization; Derivatization -> Diastereomers; Diastereomers -> HPLC; HPLC -> Comparison; Comparison -> Result; } dot Caption: Fig. 2: Workflow for Stereochemical Assignment.

References

- 1. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]

Enduracidin A: A Deep Dive into its Mechanism of Action on Bacterial Cell Wall Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin A is a potent lipoglycodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including clinically important resistant strains. Its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability. This technical guide provides a comprehensive overview of the molecular interactions and biochemical consequences of this compound's activity, with a focus on its engagement with Lipid II and the subsequent disruption of peptidoglycan glycosyltransferase function. This document synthesizes available data on its inhibitory activity, outlines key experimental protocols for its study, and presents visual representations of its mechanism and associated analytical workflows to support further research and development in the field of antibacterial drug discovery.

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a member of the lipoglycodepsipeptide class of antibiotics, represents a promising scaffold for the development of new therapeutics. It demonstrates potent bactericidal activity against Gram-positive pathogens by targeting a crucial step in the synthesis of the bacterial cell wall. This guide delves into the core of this compound's mechanism, providing a detailed technical resource for professionals in the field.

The Molecular Target: Lipid II and Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a rigid, mesh-like polymer called peptidoglycan. The biosynthesis of peptidoglycan is a complex process that involves a series of enzymatic steps, making it an excellent target for antibiotic intervention. A key molecule in this pathway is Lipid II, a lipid-linked precursor molecule that carries the disaccharide-pentapeptide building block of peptidoglycan across the bacterial cell membrane.

This compound exerts its antibacterial effect by binding with high affinity to Lipid II.[1] This interaction effectively sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (GTs), the enzymes responsible for polymerizing the glycan chains of peptidoglycan.[1] By forming a stable complex with Lipid II, this compound creates a steric blockade, inhibiting the elongation of the nascent peptidoglycan chain.

dot

References

Enduracidin A's Binding Affinity to Lipid II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a potent lipopeptide antibiotic belonging to the enramycin family, produced by Streptomyces fungicidicus. It exhibits significant activity against a range of Gram-positive bacteria. The primary mechanism of action of this compound involves the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall. This inhibition is achieved through high-affinity binding to the essential peptidoglycan precursor, Lipid II.[1][2][3][4] This technical guide provides a comprehensive overview of the binding affinity of this compound to Lipid II, including its mechanism of action, a summary of related quantitative data, and detailed hypothetical experimental protocols for characterizing this interaction.

Mechanism of Action: Targeting the Cornerstone of Cell Wall Synthesis

This compound, much like its structural analog ramoplanin, targets the transglycosylation step of peptidoglycan biosynthesis.[1][2][3] By binding to Lipid II, this compound sequesters this precursor, preventing its utilization by peptidoglycan glycosyltransferases (penicillin-binding proteins). This action effectively halts the elongation of the glycan chains, a critical step in the formation of the peptidoglycan layer. The basis for this potent inhibition lies in the strong affinity of this compound for Lipid II.[1][3]

The interaction is thought to be mediated by the formation of a complex between this compound and the pyrophosphate and sugar moieties of Lipid II. Studies on the related compound, ramoplanin, suggest a dimeric binding model to Lipid II, which may also be relevant for this compound's mechanism.[5][6]

Signaling Pathway of this compound Action

Caption: this compound binds to Lipid II, preventing its use by PBPs.

Quantitative Binding Affinity Data

| Antibiotic | Ligand | Technique | Binding Affinity (Kd) | Stoichiometry (Antibiotic:Lipid II) | Reference |

| Ramoplanin | Lipid II | Not Specified | Nanomolar range (apparent) | 2:1 | [5] |

| This compound | Lipid II | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for Binding Affinity Determination

The following sections outline detailed, albeit hypothetical, experimental protocols for determining the binding affinity of this compound to Lipid II using state-of-the-art biophysical techniques. These protocols are based on established methodologies for studying similar lipopeptide-lipid interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (Lipid II embedded in a lipid vesicle). This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow for ITC

Caption: Workflow for ITC analysis of this compound-Lipid II binding.

Detailed Methodology:

-

Preparation of Lipid II-containing Vesicles:

-

Synthesize or acquire Lipid II.

-

Prepare large unilamellar vesicles (LUVs) composed of a lipid mixture mimicking the bacterial membrane (e.g., 75% 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 25% 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)).

-

Incorporate Lipid II into the LUVs at a desired molar ratio (e.g., 0.5 mol%).

-

The final lipid concentration in the sample cell should be in the low millimolar range.

-

-

Preparation of this compound Solution:

-

Dissolve this compound in the same buffer as the vesicles (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

The concentration of this compound in the injection syringe should be approximately 10-20 times higher than the concentration of Lipid II in the sample cell.

-

-

ITC Measurement:

-

Degas both the vesicle suspension and the this compound solution.

-

Load the Lipid II-containing LUVs into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the sample cell at a constant temperature (e.g., 25°C).

-

Record the heat changes after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (Lipid II-containing lipid bilayer). SPR can provide real-time kinetic data, including association (Kon) and dissociation (Koff) rates, from which the dissociation constant (Kd) can be calculated.

Experimental Workflow for SPR

Caption: Workflow for SPR analysis of this compound-Lipid II binding.

Detailed Methodology:

-

Preparation of the Sensor Surface:

-

Use a sensor chip suitable for lipid bilayer capture (e.g., a Biacore L1 chip).

-

Prepare Lipid II-containing small unilamellar vesicles (SUVs) as described for ITC.

-

Immobilize the SUVs onto the sensor chip surface to form a stable lipid bilayer.

-

-

SPR Measurement:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-P buffer).

-

Inject the this compound solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.

-

Regenerate the sensor surface between different this compound concentrations if necessary.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell (without Lipid II) to correct for non-specific binding.

-

Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine Kon, Koff, and subsequently calculate Kd (Koff/Kon).

-

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner. For the this compound-Lipid II interaction, a fluorescently labeled Lipid II analogue would be required.

Experimental Workflow for Fluorescence Polarization

Caption: Workflow for FP analysis of this compound-Lipid II binding.

Detailed Methodology:

-

Preparation of a Fluorescent Probe:

-

Synthesize a Lipid II analogue labeled with a suitable fluorophore (e.g., fluorescein or rhodamine) at a position that does not interfere with this compound binding.

-

-

FP Measurement:

-

In a microplate, add a constant, low concentration of the fluorescent Lipid II probe to a series of wells.

-

Add increasing concentrations of this compound to the wells.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the this compound concentration.

-

Fit the resulting binding curve to a suitable equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Conclusion

This compound is a promising antibiotic that exerts its bactericidal effect by targeting the essential peptidoglycan precursor, Lipid II. While direct quantitative data on its binding affinity is currently lacking, its structural similarity to ramoplanin suggests a high-affinity interaction in the nanomolar range. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively characterize the this compound-Lipid II interaction using ITC, SPR, and FP. A thorough understanding of the binding kinetics and thermodynamics is crucial for the rational design of novel this compound derivatives with improved efficacy and for overcoming potential resistance mechanisms.

References

- 1. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of action of ramoplanin and enduracidin. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enduracidin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster responsible for the production of Enduracidin A, a potent lipodepsipeptide antibiotic. The document details the genetic architecture of the cluster, the functions of its constituent genes, and the intricate nonribosomal peptide synthetase (NRPS) assembly line that constructs the enduracidin molecule. Furthermore, this guide outlines detailed experimental protocols for the genetic manipulation of the producing organism, Streptomyces fungicidicus, and strategies for the heterologous expression of the gene cluster and optimization of enduracidin production.

Introduction to this compound

This compound is a member of the lipodepsipeptide class of antibiotics, exhibiting significant activity against a range of Gram-positive bacteria.[1][2] Its complex structure comprises a 17-amino acid peptide core, which includes several non-proteinogenic amino acids, attached to a lipid side chain.[1][2] The unique structural features of enduracidin contribute to its mechanism of action and potent antibacterial properties. This compound is synthesized by the soil bacterium Streptomyces fungicidicus.[1]

Genetic Organization of the this compound Biosynthetic Gene Cluster

The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus spans approximately 84 kilobases (kb) and contains 25 open reading frames (ORFs).[3][4][5] These genes encode all the necessary enzymatic machinery for the synthesis of the peptide backbone, the precursor molecules, the lipid moiety, and for regulation and export of the antibiotic.[5][6]

Gene and Protein Summary

The table below summarizes the ORFs within the enduracidin biosynthetic gene cluster, their corresponding protein sizes, and their proposed functions based on homology analysis.

| Gene (ORF) | Protein Size (amino acids) | Proposed Function |

| orf22 | 398 | Acyl-CoA synthetase |

| orf23 | 473 | Acyl-CoA dehydrogenase |

| orf24 | 141 | Acyl carrier protein (ACP) |

| orf25 | 291 | Enoyl-CoA hydratase/isomerase |

| orf26 | 280 | 3-hydroxyacyl-CoA dehydrogenase |

| orf27 | 399 | Thioesterase |

| orf28 | 450 | L-arginine hydroxylase (EndP) |

| orf29 | 363 | Cyclic guanidino-compound synthetase (EndR) |

| orf30 | 425 | Aminotransferase (EndQ) |

| orf31 | 425 | 4-hydroxyphenylglycine biosynthesis |

| orf32 | 315 | 4-hydroxyphenylglycine biosynthesis |

| orf33 | 479 | 4-hydroxyphenylglycine biosynthesis |

| orf34 | 247 | Transcriptional regulator |

| orf35 | 535 | ABC transporter (ATP-binding protein) |

| endA (orf36) | 2334 | Nonribosomal peptide synthetase (2 modules) |

| endB (orf37) | 7695 | Nonribosomal peptide synthetase (7 modules) |

| endC (orf38) | 8896 | Nonribosomal peptide synthetase (8 modules) |

| orf39 | 283 | 4'-phosphopantetheinyl transferase |

| endD (orf40) | 607 | Nonribosomal peptide synthetase (1 module) |

| orf41 | 301 | Ornithine N-oxygenase |

| orf42 | 438 | Transaminase |

| orf43 | 499 | ABC transporter (permease) |

| orf44 | 289 | Transcriptional regulator |

| orf45 | 185 | Unknown |

| orf46 | 326 | Halogenase |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process orchestrated by a multi-enzyme assembly line, with the nonribosomal peptide synthetases (NRPSs) playing a central role. The pathway can be broadly divided into three stages: precursor synthesis, NRPS-mediated peptide assembly, and post-assembly modifications.

Precursor Biosynthesis

The enduracidin gene cluster encodes enzymes for the synthesis of its non-proteinogenic amino acid precursors, including 4-hydroxyphenylglycine (Hpg) and enduracididine (End).[5] The biosynthesis of enduracididine is proposed to start from L-arginine, which is hydroxylated by EndP, followed by cyclization and amination reactions catalyzed by EndR and EndQ, respectively.[1]

NRPS Assembly Line

The core of the enduracidin biosynthetic machinery is composed of four large NRPS enzymes: EndA, EndB, EndC, and EndD.[3][4][5] These enzymes are organized into 17 modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[3][4] The organization of these modules generally follows the co-linearity rule, where the order of the modules on the NRPS enzymes corresponds to the sequence of amino acids in the final peptide product.[5]

A unique feature of the enduracidin NRPS is the absence of traditional epimerization (E) domains for the incorporation of D-amino acids. Instead, it is proposed that specialized condensation (C) domains catalyze both peptide bond formation and epimerization.[5] Another interesting aspect is that the sixth module of EndB, which incorporates Thr8, lacks an adenylation (A) domain. It is hypothesized that the single-module protein EndD loads this threonine residue in trans.[5]

The table below details the proposed amino acid activated by each module of the Enduracidin NRPS assembly line, based on the known structure of this compound and the principle of NRPS co-linearity.

| NRPS Protein | Module Number | Activated Amino Acid |

| EndA | 1 | Lipo-L-Asp |

| EndA | 2 | D-Ala |

| EndB | 3 | L-Hpg |

| EndB | 4 | L-Hpg |

| EndB | 5 | D-Ser |

| EndB | 6 | L-Ala |

| EndB | 7 | D-Orn |

| EndB | 8 | L-allo-Thr |

| EndB | 9 | L-Hpg |

| EndC | 10 | D-End |

| EndC | 11 | L-Hpg |

| EndC | 12 | D-Lys |

| EndC | 13 | L-Hpg |

| EndC | 14 | L-Cit |

| EndC | 15 | D-Hpg |

| EndC | 16 | L-Ala |

| EndD | 17 | D-allo-Thr |

Biosynthetic Pathway Diagram

The following diagram illustrates the modular organization of the this compound NRPS assembly line and the proposed flow of the biosynthetic process.

Caption: this compound NRPS Assembly Line.

Experimental Protocols

This section provides an overview of key experimental protocols for the analysis and manipulation of the enduracidin biosynthetic gene cluster.

Gene Disruption via PCR-Targeting

Targeted gene disruption is a fundamental technique to elucidate gene function. The PCR-targeting method, also known as RED/ET recombination, is commonly used in Streptomyces.

Workflow for PCR-Targeting Gene Disruption:

Caption: PCR-Targeting Gene Disruption Workflow.

Methodology:

-

Primer Design: Design primers for the amplification of a resistance cassette (e.g., apramycin). The 5' ends of the primers should contain 40-50 base pairs of homology to the regions flanking the gene to be deleted in the S. fungicidicus genome.

-

PCR Amplification: Amplify the resistance cassette using the designed primers and a suitable template plasmid.

-

Preparation of E. coli: Prepare electrocompetent E. coli cells (e.g., BW25113/pIJ790) that express the λ Red recombinase system and harbor a cosmid carrying the enduracidin gene cluster.

-

Electroporation and Recombination: Electroporate the purified PCR product into the prepared E. coli cells. The λ Red system will mediate homologous recombination between the PCR product and the target gene on the cosmid.

-

Selection and Verification in E. coli: Select for E. coli colonies containing the recombinant cosmid on appropriate antibiotic plates. Verify the correct gene replacement by restriction analysis or PCR.

-

Conjugation: Transfer the recombinant cosmid from E. coli to S. fungicidicus via intergeneric conjugation. An E. coli donor strain such as ET12567/pUZ8002 is often used.

-

Selection of S. fungicidicus Exconjugants: Select for S. fungicidicus colonies that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette. This is typically done by selecting for the resistance marker from the cassette and screening for the loss of a vector-borne resistance marker.

-

Genotypic Confirmation: Confirm the gene deletion in the S. fungicidicus mutant by PCR using primers flanking the deleted region and by Southern blot analysis.[7]

Heterologous Expression of the Enduracidin Gene Cluster

Heterologous expression of large biosynthetic gene clusters like that of enduracidin can be challenging but offers opportunities for strain improvement and combinatorial biosynthesis. Streptomyces lividans is a commonly used host for heterologous expression.[8][9][10]

Methodology:

-

Cloning the Gene Cluster: The entire 84 kb enduracidin gene cluster needs to be cloned into a suitable vector. This can be achieved by constructing a cosmid or BAC (Bacterial Artificial Chromosome) library of S. fungicidicus genomic DNA and screening for clones containing the cluster.

-

Vector Selection: Choose an integrative vector that can be stably maintained in the heterologous host. Vectors containing the φC31 integrase system are widely used for site-specific integration into the Streptomyces chromosome.

-

Host Strain Selection: Select a suitable Streptomyces host strain. Engineered strains of S. lividans, with deletions of endogenous secondary metabolite gene clusters, are often preferred to reduce metabolic background and competition for precursors.[8][9]

-

Transformation/Conjugation: Introduce the vector carrying the enduracidin gene cluster into the chosen S. lividans host. Intergeneric conjugation from an E. coli donor is the most common method.

-

Verification of Integration: Confirm the successful integration of the gene cluster into the host's genome by PCR and Southern blotting.

-

Fermentation and Analysis: Cultivate the heterologous host under various fermentation conditions to induce the expression of the enduracidin gene cluster.

-

Metabolite Profiling: Analyze the culture extracts for the production of enduracidin and related metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[11]

Production Optimization

Improving the yield of enduracidin is a key objective for its potential therapeutic and commercial applications. This can be achieved through genetic engineering of the producer strain and optimization of fermentation conditions.

Genetic Engineering Strategies

-

Targeted Deletion of Competing Pathways: Deletion of other nonribosomal peptide or polyketide biosynthetic gene clusters in S. fungicidicus can redirect precursor flux towards enduracidin biosynthesis, thereby increasing its yield.[7]

-

Overexpression of Regulatory Genes: Identifying and overexpressing positive regulatory genes within the enduracidin cluster can enhance its transcription and subsequent antibiotic production.

-

Ribosome Engineering: Modifying ribosomal proteins can sometimes lead to increased production of secondary metabolites.

Fermentation Optimization

The composition of the fermentation medium and the physical parameters of the fermentation process significantly impact enduracidin production.

Optimized Fermentation Parameters:

| Parameter | Optimized Value/Condition |

| Nitrogen Source | A combination of soybean meal and yeast powder has been shown to be optimal for enduracidin production.[12] |

| Carbon Source | Glucose is a commonly used carbon source. |

| pH | Maintaining an optimal pH range during fermentation is crucial for cell growth and antibiotic synthesis. |

| Temperature | Incubation temperature affects both the growth rate of S. fungicidicus and the activity of the biosynthetic enzymes. |

| Aeration and Agitation | Adequate aeration and agitation are necessary to ensure sufficient oxygen supply for the aerobic Streptomyces. |

Quantitative Impact of Optimization:

Studies have shown that through a combination of genetic modification (gene mutation) and fermentation optimization, the yield of this compound and B can be increased by three- to five-fold, reaching concentrations as high as 63.7 mg/mL and 82.13 mg/mL, respectively.[12][13]

Conclusion

The analysis of the this compound biosynthetic gene cluster provides a fascinating insight into the molecular machinery responsible for the synthesis of this complex antibiotic. The detailed understanding of the gene functions, the NRPS assembly line, and the development of robust experimental protocols for genetic manipulation and fermentation optimization are crucial for harnessing the full potential of enduracidin and for the bioengineering of novel, even more potent, antibiotic derivatives. This technical guide serves as a valuable resource for researchers dedicated to the discovery, development, and production of novel anti-infective agents.

References

- 1. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]

- 3. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubMed: 17005978 [genome.jp]

- 7. Application of multiple genomic-editing technologies in Streptomyces fungicidicus for improved enduracidin yield - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Engineered Streptomyces lividans Strains for Optimal Identification and Expression of Cryptic Biosynthetic Gene Clusters [frontiersin.org]

- 10. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Discovery, gene modification, and optimization of fermentation of an enduracidin-producing strain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Blueprint of Enduracidin A Synthesis: A Technical Guide to its Non-Ribosomal Peptide Synthetase Machinery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A, a potent lipodepsipeptide antibiotic, exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its complex structure, comprising 17 amino acid residues, including several non-proteinogenic and D-amino acids, is assembled by a sophisticated enzymatic assembly line known as a non-ribosomal peptide synthetase (NRPS). This technical guide provides an in-depth exploration of the this compound NRPS, detailing its modular organization, predicted substrate specificities, and the key enzymatic domains that orchestrate this remarkable biosynthetic process. Furthermore, this document outlines detailed experimental protocols for the characterization of NRPS domains and presents visualizations of the biosynthetic pathway and experimental workflows.

I. The Enduracidin Biosynthetic Gene Cluster and NRPS Organization

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces fungicidus. Central to this cluster are four large genes, endA, endB, endC, and endD, which encode the multi-modular NRPS enzymes responsible for the sequential assembly of the peptide backbone.[1][2][3] These four proteins, EndA, EndB, EndC, and EndD, collectively comprise 18 modules that incorporate the 17 amino acid residues of this compound.

The overall architecture of the Enduracidin NRPS follows the colinearity principle, where the order of modules on the enzymes corresponds to the sequence of amino acids in the final peptide product.[1][2] A notable feature of this system is the presence of a standalone, single-module protein, EndD, which is proposed to act in trans to load a specific threonine residue onto the growing peptide chain.[1][2][3]

II. Quantitative Data: Predicted Substrate Specificity of Adenylation Domains

The specificity of each NRPS module for its cognate amino acid is determined by the adenylation (A) domain. Through bioinformatic analysis of the "specificity-conferring code" within each A-domain, the intended amino acid substrate can be predicted. The following table summarizes the predicted substrate specificities for the A-domains of the Enduracidin NRPS.

| Gene | Module | Predicted Amino Acid | Corresponding Residue in this compound |

| EndA | Module 1 | L-Aspartic Acid | L-Asp |

| Module 2 | L-Threonine | L-Thr | |

| EndB | Module 3 | 4-Hydroxyphenylglycine | L-Hpg |

| Module 4 | 4-Hydroxyphenylglycine | D-Hpg | |

| Module 5 | L-Alanine | D-Ala | |

| Module 6 | L-Threonine | L-Thr | |

| Module 7 | 4-Hydroxyphenylglycine | D-Hpg | |

| Module 8 | L-allo-Threonine | D-allo-Thr | |

| Module 9 | L-Alanine | L-Ala | |

| EndC | Module 10 | 4-Hydroxyphenylglycine | D-Hpg |

| Module 11 | L-Serine | D-Ser | |

| Module 12 | 4-Hydroxyphenylglycine | L-Hpg | |

| Module 13 | Citrulline | L-Cit | |

| Module 14 | 4-Hydroxyphenylglycine | L-Hpg | |

| Module 15 | Enduracididine | D-End | |

| Module 16 | L-Alanine | L-Ala | |

| Module 17 | Enduracididine | L-End | |

| EndD | Module 18 | L-Threonine | L-Thr (acts on Module 8) |

III. Key Enzymatic Domains and Their Functions

The Enduracidin NRPS machinery is a conglomerate of specialized enzymatic domains, each with a distinct role in the assembly process.

-

Adenylation (A) Domain: Selects and activates the specific amino acid substrate by hydrolyzing ATP to form an aminoacyl-AMP intermediate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheine (Ppant) arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.

-

Epimerization (E) Domain: A remarkable feature of the Enduracidin NRPS is the absence of canonical Epimerization (E) domains, which are typically responsible for converting L-amino acids to their D-isomers. Instead, it is proposed that specific C-domains possess a dual condensation/epimerization function.[1][2][3]

-

Thioesterase (TE) Domain: Located at the C-terminus of the final module, this domain is responsible for releasing the fully assembled polypeptide chain, often through cyclization.

IV. Visualizing the this compound Biosynthesis Pathway and Experimental Workflows

A. Logical Flow of this compound Biosynthesis

The following diagram illustrates the modular organization and the proposed flow of intermediates during the biosynthesis of this compound on the NRPS assembly line.

Caption: Modular organization of the this compound NRPS. C* denotes a dual condensation/epimerization domain.

B. Experimental Workflow: Characterization of an Adenylation Domain

The following diagram outlines a typical workflow for the expression, purification, and functional characterization of an NRPS adenylation domain.

Caption: Workflow for A-domain characterization.

V. Experimental Protocols

A. Heterologous Expression and Purification of an NRPS Module

This protocol provides a general framework for the expression of an NRPS module (e.g., a single module from EndA, B, or C) in Escherichia coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction: a. Amplify the gene encoding the desired NRPS module from S. fungicidus genomic DNA using high-fidelity DNA polymerase and specific primers. b. Clone the PCR product into a suitable expression vector (e.g., pET series) containing an N- or C-terminal affinity tag (e.g., His6-tag). c. Verify the construct by DNA sequencing.

2. Protein Expression: a. Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a 10 mL overnight culture in LB medium containing the appropriate antibiotic at 37°C. c. Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6. d. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. e. Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 16-18 hours to enhance protein solubility.

3. Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. e. Load the supernatant onto a pre-equilibrated Ni-NTA affinity column. f. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). g. Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole). h. Analyze the purified protein by SDS-PAGE. i. Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

B. ATP-PPi Exchange Assay for Adenylation Domain Activity

This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, a hallmark of A-domain activity.

1. Reaction Mixture (50 µL total volume):

- 50 mM HEPES buffer, pH 7.5

- 10 mM MgCl₂

- 5 mM ATP

- 2 mM DTT

- 0.5 mM [³²P]PPi (specific activity ~0.1 Ci/mmol)

- 1-5 µM purified A-domain or NRPS module

- 5 mM of the amino acid substrate to be tested

2. Assay Procedure: a. Assemble the reaction mixture on ice, adding the enzyme last to initiate the reaction. b. Incubate the reaction at 30°C for 15-30 minutes. c. Quench the reaction by adding 500 µL of a quenching solution (e.g., 1.2% activated charcoal in 0.1 M sodium pyrophosphate, 0.35 M perchloric acid). d. Vortex the mixture and incubate on ice for 10 minutes to allow the charcoal to bind the ATP. e. Pellet the charcoal by centrifugation at 13,000 x g for 5 minutes. f. Carefully remove the supernatant. g. Wash the charcoal pellet twice with 1 mL of wash buffer (e.g., 0.1 M sodium pyrophosphate, 0.35 M perchloric acid) to remove unbound [³²P]PPi. h. Resuspend the final charcoal pellet in 500 µL of water. i. Transfer the suspension to a scintillation vial with 4.5 mL of scintillation cocktail. j. Measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Compare the radioactivity of the samples containing the amino acid substrate to a negative control lacking the amino acid.

- To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of the amino acid substrate and ATP.

Conclusion

The non-ribosomal peptide synthetase responsible for this compound biosynthesis is a fascinating example of a highly evolved enzymatic assembly line. Its unique features, such as the trans-acting module and the dual-function condensation/epimerization domains, highlight the diversity of strategies employed in natural product biosynthesis. The information and protocols provided in this technical guide offer a foundation for researchers to further investigate this intricate system, with the ultimate goal of harnessing its potential for the development of novel antibiotics through synthetic biology and combinatorial biosynthesis approaches.

References

- 1. WO2008054945A2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]

- 2. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus. | Semantic Scholar [semanticscholar.org]

- 3. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of Enduracididine in the Bioactivity of Enduracidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin A, a potent lipodepsipeptide antibiotic, exhibits significant bactericidal activity against a range of Gram-positive pathogens. Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall formation. A key structural feature of this compound is the presence of enduracididine, a rare, non-proteinogenic cyclic guanidinium amino acid. This technical guide provides an in-depth analysis of the pivotal role of enduracididine in the bioactivity of this compound. It synthesizes quantitative data from structure-activity relationship studies, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows. While direct quantitative data for this compound analogues with modified enduracididine is limited in publicly available literature, this guide draws upon extensive research on the closely related antibiotic, teixobactin, which also contains enduracididine, to elucidate its functional significance.

Introduction: this compound and the Significance of Enduracididine

This compound is a member of the ramoplanin family of antibiotics, which are characterized by a cyclic peptide core.[1] It is produced by the bacterium Streptomyces fungicidicus.[2] The primary target of this compound is Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[3] By binding to Lipid II, this compound effectively halts the transglycosylation step of peptidoglycan synthesis, leading to cell lysis and bacterial death.

A defining feature of this compound is the presence of two unique amino acid residues: L-enduracididine (End) and L-allo-enduracididine.[2] Enduracididine is a cyclic analogue of arginine and its biosynthesis proceeds via the cyclization of an arginine precursor.[4] The positively charged guanidinium group of enduracididine is hypothesized to play a critical role in the interaction with the negatively charged pyrophosphate head group of Lipid II, thereby anchoring the antibiotic to its target.

Quantitative Analysis of Bioactivity: The Importance of the Enduracididine Moiety

Studies on teixobactin analogues, where the L-allo-enduracididine has been replaced with other amino acids, have demonstrated a significant impact on antibacterial activity. Replacement with L-arginine, which also possesses a guanidinium group but lacks the cyclic constraint, results in a notable decrease in activity, suggesting that the rigid, cyclic structure of enduracididine is crucial for optimal target binding.[5]

The following tables summarize the MIC values for teixobactin and its analogues, offering a surrogate understanding of the potential impact of enduracididine modification on this compound's bioactivity.

Table 1: Comparative MIC Values of Teixobactin Analogues with Modified Enduracididine Residue [1][3]

| Compound | Modification at Enduracididine Position | Test Organism | MIC (µg/mL) |

| Teixobactin | L-allo-enduracididine (natural) | Staphylococcus aureus ATCC 29213 | 0.25 |

| Methicillin-resistant S. aureus (MRSA) ATCC 33591 | 0.25 | ||

| Analogue 1 | L-Arginine | S. aureus ATCC 29213 | 2.0 |

| MRSA ATCC 33591 | 2.0 | ||

| Analogue 2 | L-Lysine | S. aureus ATCC 29213 | 1.0 |

| MRSA ATCC 33591 | 1.0 | ||

| Analogue 3 | L-Alanine | S. aureus ATCC 29213 | 1-2 |

| MRSA ATCC 33591 | 1-2 | ||

| Analogue 4 | L-Leucine | S. aureus ATCC 29213 | 0.25 |

| MRSA ATCC 33591 | 0.25 | ||

| Analogue 5 | L-Isoleucine | S. aureus ATCC 29213 | 0.25 |

| MRSA ATCC 33591 | 0.25 |

Table 2: Bioactivity of Enduracyclinones (Enduracididine-containing Polyketides) [6]

| Compound | Test Organism | MIC Range (µg/mL) |

| Enduracyclinone A | Gram-positive pathogens (including Staphylococcus spp.) | 0.0005 - 4 |

Mechanism of Action: Enduracididine's Role in Lipid II Sequestration

The bactericidal activity of this compound stems from its high-affinity binding to Lipid II, a membrane-anchored precursor of peptidoglycan. This interaction prevents the utilization of Lipid II by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation reactions that are essential for cell wall assembly. The enduracididine residue is a key player in this molecular recognition process.

The this compound - Lipid II Interaction Pathway

The interaction between this compound and Lipid II can be visualized as a multi-step process:

Caption: this compound-Lipid II interaction pathway.

The positively charged guanidinium group of the enduracididine residue is thought to form a crucial salt bridge with the negatively charged pyrophosphate moiety of Lipid II. This initial electrostatic interaction is followed by further hydrophobic and hydrogen bonding interactions between the peptide backbone of this compound and the sugar and peptide portions of Lipid II, leading to the formation of a stable complex. This sequestration of Lipid II prevents its access by PBPs, thereby inhibiting cell wall synthesis and ultimately leading to bacterial cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivity of this compound and the role of the enduracididine residue.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

Streak the test bacterium (e.g., Staphylococcus aureus ATCC 29213) onto a suitable agar plate and incubate at 37°C for 18-24 hours.

-

Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound or its analogue in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the antibiotic stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

-

Incubate the plate at 37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Lipid II Binding Assay

Surface Plasmon Resonance (SPR) is a powerful technique for studying the real-time binding kinetics and affinity between a ligand (e.g., this compound) and an analyte (e.g., Lipid II).

Protocol: Surface Plasmon Resonance (SPR) Analysis

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of Lipid II in a suitable buffer (e.g., HBS-P+ buffer) over the activated surface to covalently immobilize it. The amount of immobilized Lipid II should be optimized to achieve a good signal-to-noise ratio.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

-

Analyte Injection and Binding Measurement:

-

Inject a series of concentrations of this compound or its analogue in running buffer over the immobilized Lipid II surface.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is observed during the injection, and the dissociation phase is observed after the injection is complete and only running buffer is flowing.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).

-

In Vitro Transglycosylation Inhibition Assay

This assay directly measures the ability of an antibiotic to inhibit the enzymatic activity of PBPs in synthesizing peptidoglycan from Lipid II.

Protocol: Transglycosylation Inhibition Assay

-

Preparation of Reagents:

-

Purified Penicillin-Binding Protein (PBP), such as PBP1b from E. coli.

-

Radiolabeled Lipid II precursor (e.g., containing [¹⁴C]-N-acetylglucosamine).

-

Reaction buffer (e.g., Tris-HCl buffer with MgCl₂).

-

-

Assay Procedure:

-

In a microcentrifuge tube, pre-incubate the PBP enzyme with various concentrations of this compound or its analogue for a defined period (e.g., 15 minutes at 30°C).

-

Initiate the reaction by adding the radiolabeled Lipid II substrate.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes at 30°C).

-

Stop the reaction by adding a quenching solution (e.g., 1% SDS).

-

-

Analysis of Results:

-

Separate the polymerized peptidoglycan product from the unreacted Lipid II substrate using a suitable method, such as paper chromatography or filtration through a membrane that retains the polymer.

-

Quantify the amount of radioactivity in the polymerized product using a scintillation counter.

-

Calculate the percentage of inhibition for each antibiotic concentration relative to a control reaction without any inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the antibiotic required to inhibit 50% of the PBP's transglycosylase activity.

-

Biosynthesis of Enduracididine

The unique enduracididine residue is not incorporated into this compound via the standard ribosomal protein synthesis machinery. Instead, it is synthesized from L-arginine through a dedicated biosynthetic pathway encoded by a gene cluster in S. fungicidicus.

Caption: Biosynthesis of L-enduracididine.

The biosynthesis involves a series of enzymatic steps, including oxidation, cyclization, and transamination of the L-arginine precursor to form the characteristic five-membered imidazolidine ring of enduracididine. This pre-formed amino acid is then incorporated into the growing peptide chain of this compound by a non-ribosomal peptide synthetase (NRPS) complex.

Conclusion

References

- 1. Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Docking on Lipid II-A Widespread Mechanism for Potent Bactericidal Activities of Antibiotic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Structure–activity exploration of a small-molecule Lipid II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. path.ox.ac.uk [path.ox.ac.uk]

Enduracidin A: A Technical Guide to its Spectrum of Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A, a lipoglycopeptide antibiotic produced by Streptomyces fungicidus, exhibits potent bactericidal activity primarily against Gram-positive bacteria. Its unique mechanism of action, targeting a crucial step in cell wall synthesis, has made it a subject of interest, particularly in the context of rising antimicrobial resistance. This technical guide provides an in-depth overview of the spectrum of activity of this compound, supported by available quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Spectrum of Activity

This compound demonstrates a narrow but potent spectrum of activity, primarily targeting Gram-positive bacteria. This includes clinically significant pathogens, notably methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-positive bacteria. It is important to note that MIC values can vary depending on the specific strain and the testing methodology employed.

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Various clinical isolates, including MRSA | 0.05 - 0.56 | [1] |

| Clostridium difficile | Clinical isolates | MIC90: ~0.5 |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, it targets the transglycosylation step, a critical stage in the polymerization of the cell wall backbone.

The mechanism involves the binding of this compound to Lipid II, a precursor molecule that carries the disaccharide-pentapeptide building block of peptidoglycan across the cell membrane. By binding to Lipid II, this compound sterically hinders the transglycosylase enzymes, preventing the elongation of the glycan chains. This disruption of cell wall synthesis leads to a loss of cell integrity and ultimately, cell death.

References

Unraveling the Genetic Blueprint: A Technical Guide to the Regulation of Enduracidin A Production

For Researchers, Scientists, and Drug Development Professionals

Enduracidin A, a potent lipopeptide antibiotic produced by Streptomyces fungicidicus, has long been a subject of interest due to its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Understanding the intricate genetic machinery that governs its biosynthesis is paramount for enhancing production yields and engineering novel derivatives. This technical guide provides an in-depth exploration of the genetic regulation of this compound production, detailing the biosynthetic gene cluster, key regulatory elements, and experimental methodologies for its study.

The this compound Biosynthetic Gene Cluster: A Genetic Assembly Line

The production of this compound is orchestrated by a large 84 kb biosynthetic gene cluster (BGC) located within a 116 kb genetic locus in Streptomyces fungicidicus.[1][2][3][4] This cluster is comprised of 25 Open Reading Frames (ORFs) that encode the enzymes and regulatory proteins necessary for the antibiotic's synthesis, modification, and export.[1][2][3][4] The core of this assembly line is a set of four massive non-ribosomal peptide synthetase (NRPS) genes, endA, endB, endC, and endD, which are responsible for the step-wise assembly of the 17-amino-acid peptide backbone of this compound.[1][3] Targeted disruption of these NRPS genes has been shown to abolish enduracidin production, confirming their essential role.[1][2][3][4]

The BGC also contains genes responsible for the synthesis of the non-proteinogenic amino acid precursors, such as 4-hydroxyphenylglycine and enduracididine, as well as genes for lipid modification and activation.[1][3] A detailed breakdown of the ORFs and their putative functions within the enduracidin BGC is provided in Table 1.

Quantitative Data on this compound Production

Genetic manipulation of the regulatory genes within the enduracidin BGC has demonstrated a significant impact on antibiotic production. Overexpression of positive regulators and knockout of negative regulators have proven to be effective strategies for enhancing yields. Table 2 summarizes the quantitative effects of genetic modifications on this compound production as reported in key studies.

Table 1: Open Reading Frames (ORFs) in the this compound Biosynthetic Gene Cluster

| ORF | Gene | Putative Function |

| orf22 | endR1 | SARP family transcriptional activator |

| orf23 | Acyl-CoA dehydrogenase | |

| orf24 | Enoyl-CoA hydratase/isomerase | |

| orf25 | 3-hydroxyacyl-CoA dehydrogenase | |

| orf26 | Acyl-CoA synthetase | |

| orf27 | Acyl carrier protein | |

| orf28 | 3-ketoacyl-ACP synthase III | |

| orf29 | 4-hydroxymandelate synthase | |

| orf30 | 4-hydroxymandelate oxidase | |

| orf31 | 4-hydroxyphenylglycine aminotransferase | |

| orf32 | L-arginine hydroxylase | |

| orf33 | Amidotransferase | |

| orf34 | Enduracididine synthase | |

| orf35 | ABC transporter ATP-binding protein | |

| orf36 | endA | Non-ribosomal peptide synthetase |

| orf37 | endB | Non-ribosomal peptide synthetase |

| orf38 | endC | Non-ribosomal peptide synthetase |

| orf39 | MbtH-like protein | |

| orf40 | endD | Non-ribosomal peptide synthetase |

| orf41 | endR2 | Two-component system, response regulator |

| orf42 | endK | Two-component system, histidine kinase |

| orf43 | Transposase | |

| orf44 | Transposase | |

| orf45 | ABC transporter permease | |

| orf46 | Peptidase |

Table 2: Impact of Regulatory Gene Manipulation on this compound Production

| Strain | Genetic Modification | Fold Change in Production (vs. Wild-Type) | Reference |

| S. fungicidicus | Overexpression of orf22 (activator) | ~4.0 | [5] |

| S. fungicidicus | Overexpression of orf42 (activator) | ~2.3 | [5] |

| S. fungicidicus | Knockout of orf22 (activator) | Production abolished | [5] |

| S. fungicidicus | Knockout of orf41 (repressor) | - | [5] |

| S. fungicidicus | Knockout of orf42 (activator) | Production abolished | [5] |

Regulatory Network Controlling this compound Biosynthesis

The expression of the enduracidin BGC is tightly controlled by a local regulatory network composed of at least three key genes: orf22, orf41, and orf42.[5]

-

orf22 : This gene encodes a Streptomyces antibiotic regulatory protein (SARP) family transcriptional activator. SARPs are a well-characterized family of activators that directly bind to the promoter regions of biosynthetic genes to initiate transcription.[5] Overexpression of orf22 leads to a significant increase in this compound production, while its deletion completely abolishes it.[5]

-

orf41 and orf42 : These two genes constitute a classic two-component regulatory system. orf42 encodes a sensor histidine kinase, which is proposed to autophosphorylate in response to an unknown signal. The phosphate group is then transferred to the response regulator encoded by orf41.[5] In the case of enduracidin regulation, Orf41 acts as a repressor, while Orf42 functions as an activator.[5]

The interplay between these regulatory elements forms a signaling cascade that fine-tunes the production of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the genetic regulation of this compound production.

Gene In-Frame Deletion using CRISPR/Cas9

This protocol outlines the steps for creating a markerless in-frame deletion of a target gene (e.g., orf22) in S. fungicidicus.

-

Design of sgRNA and Donor DNA:

-

Design a specific single-guide RNA (sgRNA) targeting the coding sequence of the gene of interest.

-

Synthesize two donor DNA fragments corresponding to the upstream and downstream homologous arms (typically 1-1.5 kb) flanking the target gene.

-

-

Construction of the CRISPR/Cas9 Editing Plasmid:

-

Clone the designed sgRNA into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).

-

Assemble the upstream and downstream homologous arms into the sgRNA-containing vector.

-

-

Transformation into E. coli and Conjugation into S. fungicidicus:

-

Transform the final CRISPR/Cas9 editing plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Transfer the plasmid from E. coli to S. fungicidicus via intergeneric conjugation.

-

Select for exconjugants on a medium containing an appropriate antibiotic for plasmid selection (e.g., apramycin).

-

-

Screening for Double Crossover Mutants:

-

Subculture the exconjugants on a non-selective medium to facilitate the second crossover event and plasmid loss.

-

Screen for colonies that have lost the antibiotic resistance marker, indicating the loss of the plasmid.

-

Confirm the gene deletion by colony PCR using primers flanking the target gene and subsequent DNA sequencing.

-

Gene Overexpression

This protocol describes the overexpression of a target regulatory gene (e.g., orf22) in S. fungicidicus.

-

Cloning of the Target Gene:

-

Amplify the full-length coding sequence of the gene of interest from S. fungicidicus genomic DNA using PCR with high-fidelity polymerase.

-

Incorporate appropriate restriction sites at the ends of the PCR product for cloning.

-

-

Construction of the Overexpression Plasmid:

-

Clone the amplified gene into a Streptomyces integrative expression vector, such as pSET152ermE, placing it under the control of a strong constitutive promoter (e.g., ermEp).

-

-

Transformation and Integration:

-

Introduce the overexpression plasmid into S. fungicidicus via conjugation from E. coli.

-

The pSET152-based vector will integrate into the Streptomyces chromosome at the φC31 attB site.

-

Select for integrants using an appropriate antibiotic marker.

-

-

Verification of Overexpression:

-

Confirm the integration of the plasmid by PCR.

-

Optionally, quantify the transcript levels of the target gene using RT-qPCR to confirm overexpression.

-

Quantification of this compound by HPLC

This protocol details the extraction and quantification of this compound from S. fungicidicus culture.

-

Sample Preparation:

-

Culture the engineered S. fungicidicus strains in a suitable production medium.

-

After a defined fermentation period, harvest the culture broth.

-

Extract the supernatant with an equal volume of n-butanol.

-

Evaporate the butanol layer to dryness and resuspend the residue in methanol.

-

Filter the methanolic extract through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 267 nm.

-

-

Quantification:

-

Prepare a standard curve using purified this compound of known concentrations.

-

Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

-

Conclusion

The genetic regulation of this compound production is a complex process involving a large biosynthetic gene cluster and a sophisticated network of regulatory proteins. The identification and characterization of the SARP activator Orf22 and the two-component system Orf41/Orf42 have provided valuable targets for genetic engineering to enhance antibiotic yields. The experimental protocols detailed in this guide offer a framework for researchers to further investigate this fascinating biosynthetic pathway and to develop strategies for the rational design of novel and more potent this compound analogs. Continued research in this area holds significant promise for addressing the growing challenge of antibiotic resistance.

References

- 1. d-nb.info [d-nb.info]

- 2. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Two-component systems in Streptomyces: key regulators of antibiotic complex pathways | Semantic Scholar [semanticscholar.org]

- 4. Characterization of three regulatory genes involved in enduracidin biosynthesis and improvement of enduracidin production in Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]

Enduracidin A Derivatives and Their Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin A, a potent lipodepsipeptide antibiotic, represents a promising scaffold for the development of new antibacterial agents to combat the growing threat of antimicrobial resistance. Its unique mechanism of action, involving the inhibition of bacterial cell wall synthesis through binding to Lipid II, offers a distinct advantage against many resistant pathogens. This technical guide provides an in-depth analysis of this compound derivatives and their structure-activity relationships (SAR). We delve into its mechanism of action, detail key experimental protocols for its evaluation, and present available data on the antibacterial activity of its analogs. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

Introduction